BenchChemオンラインストアへようこそ!

Dabigatran tert-Butylcarbonyl Acetate

Impurity profiling Pharmaceutical QC HPLC

Dabigatran tert-Butylcarbonyl Acetate (CAS N/A; TRC Cat. No.

Molecular Formula C₃₂H₃₅N₇O₇
Molecular Weight 629.66
Cat. No. B1152954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran tert-Butylcarbonyl Acetate
Synonyms(Z)-3-(2-(((4-(N’-Acetoxycarbamimidoyl)phenyl)(tert-butoxycarbonyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoic acid
Molecular FormulaC₃₂H₃₅N₇O₇
Molecular Weight629.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Dabigatran tert-Butylcarbonyl Acetate – Key Identity, Class, and Procurement Relevance


Dabigatran tert-Butylcarbonyl Acetate (CAS N/A; TRC Cat. No. D100130) is a synthetic, protected intermediate belonging to the chemical class of dabigatran-related benzimidazole esters. It bears a tert-butoxycarbonyl (Boc) protecting group on the central nitrogen and an acetate moiety, giving it a molecular formula of C₃₂H₃₅N₇O₇ and a molecular weight of 629.66 g/mol . Commercial reference-standard grades are typically supplied with a purity of ≥95% as determined by HPLC . Unlike the unprotected parent drug dabigatran (BIBR 953) or the clinical prodrug dabigatran etexilate, this site-specifically protected molecule is employed primarily as a reference marker in analytical method development, for the identification and quantification of process-related impurities, and as a starting material for the synthesis of advanced dabigatran metabolites [1].

Why Dabigatran tert-Butylcarbonyl Acetate Cannot Be Replaced by Dabigatran, Dabigatran Etexilate, or Other In-Class Intermediates for Analytical Quality Control


In the pharmaceutical quality-control (QC) environment, simple substitution of dabigatran-related compounds is not tenable because regulatory guidelines (ICH Q3A/Q3B) require impurity standards to possess a distinct and stable chemical identity that exactly matches the impurity found in the drug substance [1]. Dabigatran tert-Butylcarbonyl Acetate contains the intact Boc-acetate protecting-group combination that alters its chromatographic retention, UV absorption, and mass spectrometric fragmentation relative to the free benzimidazole core (dabigatran) or the hexylcarbamate prodrug (dabigatran etexilate) [2]. Consequently, using a non-boc-protected analog as a surrogate introduces systematic error in peak identification and quantitative determination during HPLC or LC-MS/MS analysis, directly compromising method accuracy, specificity, and the ability to meet pharmacopoeial monograph requirements [1][2].

Direct Evidence for the Selection of Dabigatran tert-Butylcarbonyl Acetate Over Alternative Reference Standards and In-Class Intermediates


Purity Level and Lot-to-Lot Consistency Compared with In-House Synthesized Impurities

Commercially sourced Dabigatran tert-Butylcarbonyl Acetate (TRC D100130) is routinely supplied with a purity of ≥95% by HPLC, ensuring reliable quantitation . In contrast, an industrial batch of crude dabigatran intermediate ‘compound VI’ (free base or acetate), obtained by the WO 9837075 route, required chromatographic purification due to its lower initial purity, and even after isolation the HPLC content was only 89% [1]. This 6–10 percentage-point deficit renders in‑house standards less suitable for regulatory submission without additional purification.

Impurity profiling Pharmaceutical QC HPLC

Chromatographic Peak Resolution as a Certified Impurity Marker

When employed as a system-suitability standard in the gradient RP‑HPLC method elaborated by Nagadeep et al., the structurally related dabigatran impurities (by‑products and degradants) were separated with a resolution (Rs) greater than 1.5 between critical pairs [1]. Dabigatran tert-Butylcarbonyl Acetate, with its distinct Boc‑acetate moiety, elutes in a unique retention window, allowing it to serve as a specific marker for the class of N‑protected intermediates; generic dabigatran etexilate or free dabigatran cannot fulfill this function because their retention times overlap with other synthetic by‑products [2].

HPLC method validation System suitability Impurity reference

Availability and Cost-Effectiveness Relative to Custom Synthesis of Protected Intermediates

Dabigatran tert-Butylcarbonyl Acetate is immediately available from commercial suppliers (e.g., TRC, Daicel Pharma Standards, BOC Sciences) as an off‑the‑shelf item in units of 10‑100 mg . Custom synthesis of an equivalent Boc‑protected dabigatran intermediate by a CRO typically requires 6‑12 weeks and costs 3‑5 times more, based on the average fee‑for‑service quotes for a 10‑step linear synthesis . This logistical and financial advantage positions the off‑the‑shelf product as the default choice for laboratories establishing impurity control strategies.

Procurement Reference standard Cost analysis

Where Dabigatran tert-Butylcarbonyl Acetate Delivers the Highest Technical Value: Evidence‑Driven Application Scenarios


HPLC Method Development and Validation for Related‑Substance Determination

Pharmaceutical analytical laboratories use Dabigatran tert-Butylcarbonyl Acetate as a reference marker to establish system suitability parameters and as an external standard for quantifying the specific process‑related impurity in dabigatran etexilate API. This use is directly supported by the compound’s baseline HPLC resolution from the main drug peak (Rs > 1.5) when employing the validated gradient method of Nagadeep et al. [1]. The ≥95% certified purity ensures that the calculated impurity level is not inflated by co‑eluting contaminants, enabling compliance with ICH Q3A reporting thresholds (0.05% for a daily dose ≤2 g) [2].

Forced‑Degradation and Stability‑Indicating Assay Validation

During forced‑degradation studies of dabigatran etexilate mesylate capsules, the compound serves as a marker for the hydrolytic pathway that generates the Boc‑protected acid intermediate. Its unique retention time and mass spectrum (M+H at m/z 630.66) allow unambiguous identification and tracking of this degradation route under ICH Q1A stress conditions (acid, base, oxidative, thermal, photolytic), as demonstrated in the impurity‑profiling strategy that characterized two unknown degradation products found at levels above 0.1% in industrial‑batch stability samples [1].

Synthesis of Protected Dabigatran Metabolites for Preclinical ADME Studies

Medicinal chemistry groups procure Dabigatran tert-Butylcarbonyl Acetate as a starting material for the semi‑synthesis of the 6‑benzyloxy acyl‑β‑D‑glucuronide metabolite (the major conjugated metabolite of dabigatran). This application is evidenced by the commercial availability of the pre‑protected glucuronide derivative, which facilitates in vitro and in vivo ADME studies without the need for extensive multi‑step syntheses [1]. The cost and time savings of this route, relative to total synthesis of the glucuronide, make it the production‑route of choice for drug‑metabolism scientists.

Quality‑Control Lot‑Release and Genotoxic Impurity Monitoring

QC units in API manufacturing plants employ Dabigatran tert-Butylcarbonyl Acetate as a specific limit standard in LC‑MS/MS multi‑analyte methods for the simultaneous screening of potential genotoxic impurities (PGIs). The compound’s Boc‑protected amidine motif is structurally analogous to the alkyl carbamate intermediates that are flagged as potentially DNA‑reactive by in silico structure‑activity alert tools (e.g., DEREK, Sarah Nexus) [1]. Using an authenticated reference standard ensures that the limit of quantitation (LOQ) for these PGIs can be set below the 1.5 µg/day threshold of toxicological concern (TTC) as per ICH M7, a requirement that cannot be met in the absence of a certified standard [2].

Quote Request

Request a Quote for Dabigatran tert-Butylcarbonyl Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.